1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

Chemical Stability Storage Conditions Hydrolysis

In sulfonamide pharmacophore development, generic substitution of the N-acyl moiety compromises both stability and downstream LogP, derailing lead optimization. • Deliberate N-propionyl group ensures controlled lipophilicity (cLogP = 1.8) for drug-like sulfonamides. • Direct input for β3 adrenergic receptor agonists, metallo-β-lactamase (NDM-1/DapE) inhibitors, and anti-enteroviral (Coxsackievirus B3) series. • 95% purity, fully characterized, available for immediate procurement with global R&D shipping.

Molecular Formula C11H12ClNO3S
Molecular Weight 273.74 g/mol
CAS No. 868963-99-9
Cat. No. B1357258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
CAS868963-99-9
Molecular FormulaC11H12ClNO3S
Molecular Weight273.74 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)Cl
InChIInChI=1S/C11H12ClNO3S/c1-2-11(14)13-6-5-8-7-9(17(12,15)16)3-4-10(8)13/h3-4,7H,2,5-6H2,1H3
InChIKeyWRGDULRLERROFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride: Baseline Identification


1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS 868963-99-9) is a heterocyclic building block belonging to the N-acylindoline-5-sulfonyl chloride class, with a molecular formula of C11H12ClNO3S and a molecular weight of 273.74 g/mol . It contains a saturated 2,3-dihydroindole (indoline) core, an N-propionyl substituent, and a reactive sulfonyl chloride group at the 5-position, making it a versatile intermediate for the synthesis of sulfonamide pharmacophores, including those investigated for β3 adrenergic receptor agonism and other therapeutic applications [1]. This compound is commonly supplied at a purity of 95% for research and development purposes [2].

Indoline-5-sulfonamide pharmacophore building block for β3 adrenergic receptor research
Defined N-propionyl group controls lipophilicity in lead optimization workflows
Research-grade purity supply supports reproducible synthetic route development

Why 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride Cannot Be Substituted


Within the indoline-5-sulfonyl chloride class, generic substitution is scientifically unsound due to the critical influence of the N-acyl substituent on both chemical stability and the physicochemical properties of downstream products. The sulfonyl chloride group is inherently reactive and prone to hydrolysis, but the stability of the N-acyl protecting group under various reaction and storage conditions can vary significantly between analogs . Moreover, the N-acyl moiety directly impacts the lipophilicity (LogP) of the resulting sulfonamide pharmacophore, which is a key determinant in drug-likeness and biological activity [1]. Therefore, selecting a specific N-acyl derivative, such as the 1-propionyl version, is a deliberate choice to control downstream molecular properties, and its substitution with a different acyl analog (e.g., acetyl or cyclopropanecarbonyl) will lead to a different compound with altered reactivity and biological profile. The quantitative evidence below substantiates the specific differentiators of this compound.

! N-acyl variation (e.g., acetyl analog) may significantly shift lipophilicity and downstream ADME profile, requiring re-optimization.
! N-acyl protection level influences hydrolytic stability; unprotected or shorter-chain analogs may demand cold-chain storage, limiting handling flexibility.
! Substituting with a non-propionyl analog can alter reaction selectivity in sulfonamide coupling, affecting synthetic yield and product profile.

Quantitative Differentiation of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride


Hydrolytic Stability vs. Unprotected Indoline-5-sulfonyl Chloride

The 1-propionyl group on the indoline nitrogen acts as a protecting group that enhances the overall hydrolytic stability of the molecule compared to the unprotected indoline-5-sulfonyl chloride core. While both compounds are moisture-sensitive, the target compound demonstrates a lower propensity for immediate hydrolysis under standard handling conditions, which is reflected in its recommended storage. The target compound is reported to be stable under recommended storage conditions (cool, dry place) for extended periods (months) . In contrast, the unprotected indoline-5-sulfonyl chloride is explicitly recommended for storage at lower temperatures (2-8°C) to maintain its stability , indicating its higher intrinsic instability.

Hydrolytic Stability
Class-level inference
Ambient storage reported vs. 2–8°C for unprotected analog
May support ambient handling and reduce cold-chain dependency; requires validation.
Supplier-reported storage conditions; class-level inference.
Chemical Stability Storage Conditions Hydrolysis

Lipophilicity vs. 1-Acetyl Analog

The N-acyl substituent is a key determinant of a molecule's overall lipophilicity, a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties of derived drug candidates. The 1-propionyl derivative exhibits a calculated octanol-water partition coefficient (cLogP) of 1.8 [1]. In contrast, the 1-acetyl analog (1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride) is predicted to have a cLogP of 1.3 , making it 0.5 log units less lipophilic.

Lipophilicity (cLogP)
Cross-study comparable
1.8
Defines lipophilicity for membrane permeability context; 0.5 log units higher than acetyl analog may influence ADME profile.
In silico prediction; experimental validation recommended.
Lipophilicity Physicochemical Properties Drug-likeness

Purity Benchmarking vs. Other N-Acyl Analogs

Commercially available 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is supplied with a minimum purity specification of 95% , and some vendors offer material at 98% purity . This positions it at the higher end of the purity spectrum for this compound class, where a 95% specification is common but higher grades are not universally available for all N-acyl analogs.

Purity Specification
Supplier specification
95%–98%
Higher-purity grade availability may improve synthetic yield and reduce purification steps.
Verify supplier CoA for exact lot purity.
Purity Quality Control Chemical Synthesis

Validated Application Scenarios for 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride


β3 Adrenergic Receptor Agonist Pharmacophores

This compound serves as a direct building block for the indoline-5-sulfonamide pharmacophore, a key structural motif in the development of potent and selective human β3 adrenergic receptor agonists [1]. The N-propionyl group and the 5-sulfonyl chloride handle provide the necessary reactivity for diversification, and its defined lipophilicity (cLogP = 1.8) offers a balanced starting point for lead optimization [2].

Dimetalloenzyme Inhibitor Synthesis

Indoline and tetrahydroquinoline sulfonyl compounds have been patented as inhibitors of dimetalloenzymes, such as the bacterial enzyme New Delhi metallo-β-lactamase (NDM-1) and dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) [3]. The 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride can be used as a key intermediate in the synthesis of such inhibitors, leveraging its sulfonyl chloride moiety for sulfonamide formation to target the enzyme's active site.

N-(Thiazol-2-yl) Indoline-5-sulfonamide Preparation

A concise synthetic method has been developed for N-(1,3-thiazol-2-yl) indoline-5-sulfonic acids and sulfonyl chlorides [4]. The target compound can be utilized in similar synthetic pathways to create thiazole-containing sulfonamide derivatives, which are important intermediates for medicinal chemistry campaigns exploring this pharmacophore.

Anti-Enteroviral Agent Development

Research has demonstrated the synthesis of indoline-5-sulfonamide derivatives and their evaluation for anti-enteroviral activity, specifically against Coxsackievirus B3 [5]. The reported synthetic route involves N-acylation, sulfonylation, and sulfonamidation steps, making the target compound a direct input for generating analogs in this biologically relevant series.

Application
Selection Property
Validation Focus
β3 Adrenergic Receptor Research
Indoline-5-sulfonamide pharmacophore; N-propionyl lipophilicity control
Receptor binding and functional assay profiling
Dimetalloenzyme Inhibitor Discovery
Sulfonamide linkage for active-site targeting; indoline scaffold
Enzyme inhibition assays (NDM-1, DapE)
Thiazole-Containing Sulfonamide Synthesis
Reactive sulfonyl chloride for thiazole coupling
Synthetic route yield and purity assessment
Enteroviral Screening Studies
Indoline-5-sulfonamide core for antiviral research
Antiviral activity screening in Coxsackievirus B3 model (research context)

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